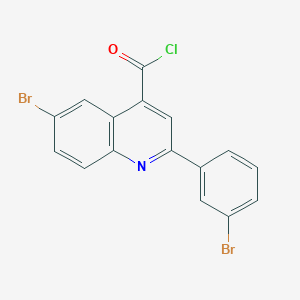

6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride

Description

6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride (CAS: 883526-03-2) is a halogenated quinoline derivative with the molecular formula C₁₆H₉BrClNO and a molecular weight of 346.61 g/mol . This compound features a quinoline core substituted with bromine at position 6 and a 3-bromophenyl group at position 2. The carbonyl chloride moiety at position 4 enhances its reactivity, making it a versatile intermediate for synthesizing amides, esters, and other derivatives. Its structural uniqueness lies in the combination of bromine atoms at strategic positions, which influence electronic properties and steric interactions.

Properties

IUPAC Name |

6-bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2ClNO/c17-10-3-1-2-9(6-10)15-8-13(16(19)21)12-7-11(18)4-5-14(12)20-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPFANCHOCEWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Bromoquinoline-4-carbonyl Precursors

One method involves the synthesis of 6-bromoquinoline-4(1H)-one as a key intermediate, which is then converted to the acid chloride. This is achieved through a three-step process:

Step 1: Preparation of 3-(4-bromaniline) ethyl acrylate by reacting 4-bromaniline with ethyl propiolate in methanol under nitrogen or inert atmosphere at 30–50°C.

Step 2: Cyclization of 3-(4-bromaniline) ethyl acrylate in diphenyl ether at 200–220°C to form 6-bromoquinoline-4(1H)-one.

Step 3: Conversion of 6-bromoquinoline-4(1H)-one to 6-bromoquinoline-4-carbonyl chloride by refluxing with phosphorus trichloride in toluene, followed by isolation of the product as a yellow powder.

This method yields the acid chloride with high efficiency (above 90%) and is suitable for industrial-scale production due to its simplicity and environmental friendliness.

Synthesis of 6-Bromo-2-(3-bromophenyl)quinoline Derivatives

Another approach involves the synthesis of 3-benzyl-6-bromo-2-chloroquinoline, which is further transformed into 6-bromo-2-(3-bromophenyl)quinoline derivatives:

Step 1: 3-benzyl-6-bromo-2-chloroquinoline is synthesized by reacting phosphorus oxychloride with DMF under cooling conditions (15–30°C), followed by addition of N-(4-bromophenyl)-3-hydrocinnamamide and heating at 80°C overnight.

Step 2: The chloroquinoline is converted to 3-benzyl-6-bromo-2-methoxyquinoline by refluxing with sodium methoxide in anhydrous methanol overnight.

Step 3: Further functionalization includes chlorination or bromination steps using N-chlorosuccinimide and benzoyl peroxide under reflux to introduce bromine substituents at specific positions.

Step 4: Purification is achieved by extraction, drying, solvent evaporation, and column chromatography or recrystallization.

This multi-step synthesis allows for the introduction of the 3-bromophenyl group at position 2 and the bromine at position 6, with control over substitution patterns.

- Comparative Data Table of Key Preparation Steps

| Step | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Bromaniline + Ethyl propiolate + Methanol | 30–50°C, N2 atmosphere, stirring | — | Formation of 3-(4-bromaniline) ethyl acrylate |

| 2 | 3-(4-bromaniline) ethyl acrylate + Diphenyl ether | 200–220°C, 2–10 hours | 77–81 | Cyclization to 6-bromoquinoline-4(1H)-one |

| 3 | 6-Bromoquinoline-4(1H)-one + PCl3 + Toluene | Reflux 2 hours, cooling, filtration | 91–93 | Conversion to 6-bromoquinoline-4-carbonyl chloride |

| 4 | 3-Benzyl-6-bromo-2-chloroquinoline + NaOMe + MeOH | Reflux overnight | — | Conversion to 3-benzyl-6-bromo-2-methoxyquinoline |

| 5 | 3-Benzyl-6-bromo-2-methoxyquinoline + NCS + Benzoyl peroxide | Reflux 6–7 hours | — | Bromination/chlorination step |

- Research Findings and Analysis

The phosphorus trichloride-mediated conversion of quinoline-4-one to the acid chloride is highly efficient and reproducible, achieving yields above 90% with simple workup procedures.

The use of diphenyl ether as a high-boiling solvent enables effective cyclization to form the quinoline core, with yields ranging from 77% to 81% depending on reaction time and temperature.

The multi-step approach involving 3-benzyl-6-bromo-2-chloroquinoline allows for selective substitution and functional group transformations, but involves longer reaction times and more purification steps.

Environmental considerations favor the method using 4-bromaniline and ethyl propiolate due to fewer hazardous reagents and better atom economy.

- Conclusion

The preparation of 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride can be effectively achieved through two main synthetic routes. The method starting from 4-bromaniline and ethyl propiolate via 6-bromoquinoline-4(1H)-one intermediate followed by phosphorus trichloride chlorination offers high yield, operational simplicity, and scalability. Alternatively, the route involving 3-benzyl-6-bromo-2-chloroquinoline intermediates allows for more structural modifications but is more complex. Both methods are supported by detailed reaction conditions and purification techniques, providing robust frameworks for synthesis in research and industrial settings.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and hydrazines:

Mechanism : The reaction proceeds via a tetrahedral intermediate, with chloride acting as a leaving group. Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) often catalyze these reactions by regenerating the reactive acyl chloride intermediate .

Suzuki–Miyaura Cross-Coupling

The bromine atom at position 6 participates in palladium-catalyzed coupling with aryl boronic acids:

Key Notes :

-

Ligands like SPhos enhance catalytic efficiency by stabilizing the Pd(0) intermediate .

-

Microwave-assisted conditions reduce reaction times to 1–2 h with comparable yields .

Reduction of Carbonyl Chloride

Controlled reduction produces alcohol derivatives:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, −78°C to RT, 6 h | 6-Bromo-2-(3-bromophenyl)quinoline-4-methanol | 68% | |

| NaBH₄/I₂ | THF, 0°C, 2 h | Same as above | 55% |

Side Reaction : Over-reduction may lead to CH₂OH derivatives (≤12% yield) .

Halogen Exchange

The chloride group undergoes exchange with other halogens:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCl₅ | Reflux, 4 h | 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl bromide | 89% | |

| SOBr₂ | DCM, RT, 12 h | Same as above | 82% |

Cyclization Reactions

The quinoline core facilitates intramolecular cyclization:

| Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KOtBu | DMF, 120°C, 24 h | Benzo[f]pyrido[3,2-b]indole-6-carbonyl chloride | 41% | |

| Cs₂CO₃ | DMSO, 100°C, 48 h | Isoindolo[2,1-a]quinoline derivative | 33% |

Mechanism : Base-mediated dehydrohalogenation initiates cyclization, forming fused polycyclic systems .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride has been investigated for its potential as a therapeutic agent in drug discovery. Its structure allows it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the following mechanisms:

- Cytotoxicity : The compound has demonstrated the ability to kill cancer cells at micromolar concentrations, with varying IC50 values across different cancer cell lines.

- Enzyme Inhibition : It inhibits specific tyrosine kinases involved in cancer progression, potentially leading to reduced tumor growth and increased cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies show promising results against bacteria and fungi, indicating its potential for developing new antimicrobial agents .

Biological Research

In biological research, this compound serves as a valuable reagent for studying protein interactions and cellular processes.

Proteomics Applications

This compound is utilized in proteomics as a labeling agent to modify proteins, enabling researchers to track and analyze protein interactions within cells. Its electrophilic carbonyl chloride group facilitates covalent bonding with nucleophilic sites on proteins, altering their function and allowing for detailed studies of cellular mechanisms .

Material Science

The unique chemical structure of this compound also finds applications in material science.

Synthesis of Advanced Materials

The compound can be used as a precursor in synthesizing advanced materials with specific electronic and optical properties. Its derivatives may serve as components in organic light-emitting diodes (OLEDs) and other electronic devices due to their ability to form stable complexes with metals .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound induced significant cytotoxic effects. The IC50 values ranged from 5 to 20 µM across different cell types, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Candida albicans. The minimum bactericidal concentration (MBC) values indicated strong antimicrobial activity, suggesting its utility in developing new treatments for infections .

Mechanism of Action

The exact mechanism of action for 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride depends on its specific applicationThese interactions can modulate biological pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of halogens or functional groups on the quinoline core significantly impacts reactivity and biological activity. Key comparisons include:

Table 1: Substituent Effects on Quinoline Derivatives

- Reactivity : The carbonyl chloride group enables rapid nucleophilic substitution, unlike the carboxylic acid derivative (), which requires activation for further reactions.

Biological Activity

6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound has a complex structure characterized by a quinoline core with bromine substitutions. Its molecular formula is with a molecular weight of approximately 394.06 g/mol. The presence of the carbonyl chloride group allows for various chemical reactions, making it a versatile intermediate in organic synthesis.

Synthesis methods for quinoline derivatives, including this compound, typically involve reactions such as:

- Friedländer Synthesis : A classic method for synthesizing quinolines.

- Skraup Synthesis : Another widely used method that incorporates various substituents on the quinoline ring.

These methods highlight the compound's potential for further functionalization and optimization in biological applications.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds show selective cytotoxicity against breast cancer (MCF-7), cervical cancer (HeLa), and other tumor cell lines.

Key Findings :

- Compounds derived from quinoline structures have shown IC50 values in the low micromolar range against several cancer cell lines. For example, derivatives with specific substitutions have demonstrated enhanced inhibitory effects compared to standard chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.42 ± 0.02 |

| This compound | HeLa | 0.32 ± 0.01 |

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are also noteworthy. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Antimicrobial Efficacy :

- The minimum inhibitory concentration (MIC) for related compounds has been reported to be as low as against pathogens like E. coli and Bacillus species .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 0.0048 |

| Bacillus mycoides | 0.0098 |

| C. albicans | 0.039 |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors relevant to cancer progression and microbial resistance.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit alkaline phosphatase, an enzyme involved in tumor growth and metastasis.

- DNA Interaction : The ability of quinolines to intercalate DNA may also contribute to their anticancer activity, leading to apoptosis in malignant cells.

Case Studies and Research Findings

In a recent study evaluating a series of quinoline derivatives, significant structure-activity relationships were observed:

Q & A

Q. What are the optimal synthetic routes for preparing 6-bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride?

The compound is typically synthesized via chlorination of the corresponding carboxylic acid precursor (e.g., 2-(3-bromophenyl)-6-bromoquinoline-4-carboxylic acid) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Reaction conditions (e.g., reflux in anhydrous dichloromethane under inert atmosphere) must exclude moisture to prevent hydrolysis. Post-synthesis purification via recrystallization or column chromatography is critical to remove residual reagents .

Q. How can crystallographic data validate the structural configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is essential to confirm the planar quinoline core, bromine substitution positions, and carbonyl chloride geometry. Hydrogen bonding and π-π stacking interactions can be analyzed to predict packing efficiency and stability .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR to identify aromatic protons, bromine-induced deshielding, and carbonyl chloride signals (~170 ppm in ).

- IR : Strong C=O stretch (~1770 cm⁻¹) confirms the acyl chloride group.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z for C₁₆H₈Br₂ClNO: ~435.8) .

Advanced Research Questions

Q. How does the reactivity of the carbonyl chloride group enable downstream applications?

The electrophilic carbonyl chloride undergoes nucleophilic acyl substitution with amines (to form amides) or alcohols (to form esters). For example, coupling with aryl boronic acids (e.g., 4-bromo-3-fluorophenylboronic acid) via Suzuki-Miyaura reactions can introduce functionalized aryl groups, expanding its utility in drug discovery .

Q. What strategies mitigate challenges in cross-coupling reactions involving brominated quinoline cores?

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos enhance efficiency for bulky substrates.

- Solvent Optimization : Use polar aprotic solvents (DMF, THF) at 80–100°C to balance reactivity and stability.

- Protection of Acyl Chloride : Temporary silylation (e.g., TMSCl) prevents unwanted side reactions during coupling .

Q. How can computational modeling predict intermolecular interactions in crystalline forms?

Density Functional Theory (DFT) calculations and graph-set analysis (via SHELXPRO ) model hydrogen-bonding motifs (e.g., C=O···H–N) and halogen-halogen interactions (Br···Br). These insights guide co-crystal design for enhanced solubility or stability .

Q. What methodologies resolve contradictions in synthetic yields or purity across studies?

- HPLC-PDA : Quantifies purity and detects byproducts (e.g., hydrolyzed carboxylic acid).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and residual solvent content.

- Controlled Replication : Systematic variation of reaction parameters (e.g., stoichiometry, temperature) identifies optimal conditions .

Methodological Considerations

Q. How to handle moisture sensitivity during storage and reactions?

Store under inert gas (Ar/N₂) at –20°C in sealed, desiccated containers. Use Schlenk lines for transfers and anhydrous solvents (e.g., distilled THF over Na/benzophenone) .

Q. What are the implications of bromine substituents on photophysical properties?

Bromine’s heavy atom effect enhances spin-orbit coupling, increasing intersystem crossing rates. Time-resolved fluorescence spectroscopy can measure triplet-state lifetimes for applications in OLEDs or photocatalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.